[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Overview
Description
Scientific Research Applications
Bacterial Phosphopantetheinyl Transferase Inhibition
ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), specifically targeting the Sfp-PPTase enzyme. This post-translational modification is essential for bacterial cell viability and virulence. By inhibiting PPTase, ML267 attenuates secondary metabolism and thwarts bacterial growth .
Antibacterial Activity
In addition to its PPTase inhibition, ML267 exhibits antibacterial activity. Notably, it shows minimal cytotoxicity in human cells, making it a promising candidate for antibacterial drug development. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
Efflux Mechanism Implication
Chemical genetic studies have implicated efflux as a mechanism of resistance in Escherichia coli. Understanding this mechanism is crucial for optimizing ML267’s antibacterial potential .
Pharmacokinetic Profiles
ML267’s in vitro absorption, distribution, metabolism, and excretion (ADME) profiles, along with its in vivo pharmacokinetics, have been studied. These profiles provide insights into its potential utility as a small-molecule inhibitor .
Synthesis of Trifluoromethylpyridines
ML267 contains a trifluoromethylpyridine moiety. Trifluoromethylpyridines are valuable intermediates in the synthesis of various compounds, including herbicides and pharmaceuticals .
Molecular Docking Studies
While not directly related to ML267, indole derivatives (which share some structural features) have been investigated for their biological potential. For instance, imidazole-containing compounds have been studied as anti-HIV agents .
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This means that it can selectively inhibit bacterial PPTases without affecting human cells.
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including the production of certain metabolites. When PPTases are inhibited, the production of these metabolites is attenuated .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied .
Result of Action
The result of the compound’s action is the thwarting of bacterial growth . By inhibiting PPTases and attenuating secondary metabolism, the compound disrupts essential processes in bacterial cells, leading to inhibited growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For example, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Therefore, the compound’s action can be affected by the specific characteristics of the bacterial species and the environment in which it is applied.
properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3F3N4O2/c21-12-2-1-3-13(22)17(12)15-9-16(32-28-15)19(31)30-6-4-29(5-7-30)18-14(23)8-11(10-27-18)20(24,25)26/h1-3,8,10,16H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKARSMKFKMISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC(=NO3)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105524 | |
Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
CAS RN |
477848-50-3 | |
Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477848-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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